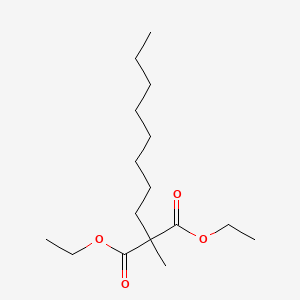
Diethyl methyl(octyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl methyl(octyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl, methyl, and octyl groups. This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl methyl(octyl)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl methyl(octyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl methyl(octyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl methyl(octyl)propanedioate involves its reactivity as an ester. The compound can undergo hydrolysis to form carboxylic acids and alcohols. The ester groups are susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A commonly used ester in organic synthesis.
Dimethyl malonate: Another ester derivative of propanedioic acid.
Diethyl methylmalonate: Similar structure with a methyl group attached to the central carbon atom.
Uniqueness
Diethyl methyl(octyl)propanedioate is unique due to the presence of both methyl and octyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where these properties are desired.
Propiedades
Número CAS |
98061-08-6 |
|---|---|
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
diethyl 2-methyl-2-octylpropanedioate |
InChI |
InChI=1S/C16H30O4/c1-5-8-9-10-11-12-13-16(4,14(17)19-6-2)15(18)20-7-3/h5-13H2,1-4H3 |
Clave InChI |
FMLAZKDTSKDZKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
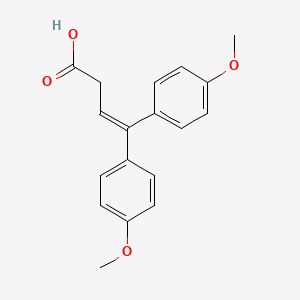
![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
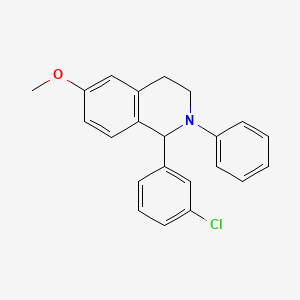
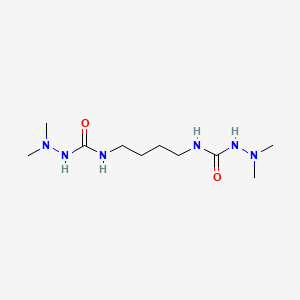
![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)
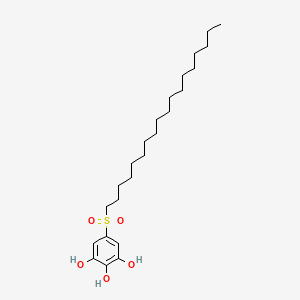
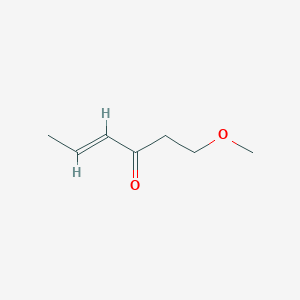
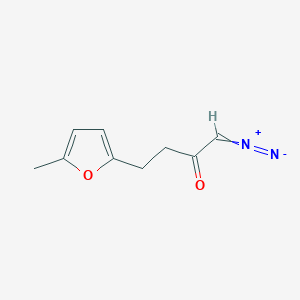
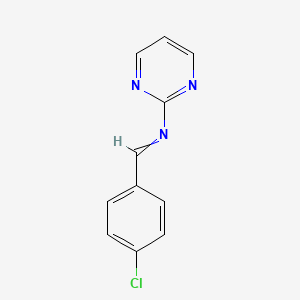


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
